molecular formula C10H8N2O2 B1378546 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile CAS No. 245095-52-7

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile

Cat. No.: B1378546
CAS No.: 245095-52-7
M. Wt: 188.18 g/mol
InChI Key: KUIGYCIIRCNSCQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-12-8-6-7(4-5-11)2-3-9(8)14-10(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGYCIIRCNSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CC#N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-aminophenol with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
  • CAS Registry Number : 245095-52-7 .
  • Structure : The compound features a benzoxazolone ring (a fused bicyclic system with oxygen and nitrogen atoms) substituted at the 5-position with an acetonitrile group (–CH₂CN). The 3-methyl group on the benzoxazolone ring contributes to steric and electronic modulation.

Key Characteristics :

  • Functional Groups : The benzoxazolone moiety (with a lactam-like structure) and the nitrile group (–CN) define its reactivity. The nitrile group is electron-withdrawing, influencing both chemical stability and participation in nucleophilic reactions.
  • Synthetic Relevance : Likely synthesized via cyclization of precursors containing ortho-substituted aromatic amines and carbonyl groups, followed by nitrile introduction.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Features

The following compounds share structural motifs (heterocyclic cores, nitrile/amide substituents) and are compared based on reactivity, functionality, and applications:

Compound CAS Number Core Structure Key Functional Groups Notable Properties
Target Compound 245095-52-7 Benzoxazolone –CN (acetonitrile) High polarity due to nitrile; potential for nucleophilic addition or cycloaddition .
4-Benzoyl-1-aryl-1,2,3-triazole-5-amine Not provided 1,2,3-Triazole –NH₂ (amine), –C(O)Ph (benzoyl) Forms via cyclization of hydrazononitriles; used in medicinal chemistry .
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile 1396848-10-4 Oxadiazole-Pyridone –CN (benzonitrile) Combines oxadiazole (electron-deficient) and pyridone; may exhibit fluorescence .
2-Chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide Not provided Benzoxazolone –Cl (chloro), –NHC(O)CH₂Cl (acetamide) Chloroacetamide group enables alkylation; potential bioactivity .

Reactivity and Functional Group Analysis

Nitrile vs. Amide/Chloroacetamide :

  • The nitrile group in the target compound is less polarizable than the acetamide in 2-chloro-N-[(3-methylbenzoxazol-5-yl)methyl]acetamide but more reactive toward nucleophiles (e.g., in Strecker or Ugi reactions). The chloroacetamide’s –Cl enhances electrophilicity, enabling covalent bonding with biomolecules .
  • Hydrogen Bonding : The acetamide group in the chloroacetamide derivative can participate in stronger hydrogen-bonding networks compared to nitriles, influencing crystallization behavior .

Benzoxazolone vs. Triazole/Oxadiazole Cores :

  • Benzoxazolone : The fused oxygen-nitrogen ring provides rigidity and moderate electron-withdrawing effects, stabilizing intermediates in substitution reactions.
  • 1,2,3-Triazole : Exhibits aromatic character and participates in click chemistry; the amine group in 4-benzoyl-1-aryl-triazoles facilitates further functionalization .
  • Oxadiazole : The 1,2,4-oxadiazole in 1396848-10-4 is electron-deficient, enhancing π-stacking interactions in materials science applications .

Biological Activity

The compound 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile is a member of the benzoxazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N1O2C_{10}H_{9}N_{1}O_{2}, with a molecular weight of approximately 177.19 g/mol. The structure features a benzoxazole ring that is known to influence the biological properties of related compounds.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found that certain derivatives displayed selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds were evaluated, demonstrating that while some compounds were effective, the overall antibacterial potential was moderate.

Anticancer Properties

Benzoxazole derivatives have been studied for their anticancer effects. A significant finding is that many benzoxazole-based compounds possess cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers . Notably, some studies have shown that these compounds can selectively target cancer cells while exhibiting lower toxicity to normal cells, suggesting potential for therapeutic applications.

Structure–Activity Relationship (SAR)

A comprehensive analysis of a series of benzoxazole derivatives has established a structure–activity relationship that aids in predicting biological activity based on molecular modifications. For instance, certain substituents on the benzoxazole ring significantly enhance antibacterial and anticancer activities. In one study, compounds with electron-donating groups demonstrated improved antibacterial efficacy compared to those with electron-withdrawing groups .

Cytotoxicity Assessment

In vitro studies have shown that several benzoxazole derivatives exhibit significant cytotoxicity against cancer cells. For example, one compound demonstrated an IC50 value of 0.34 μM against specific cancer cell lines, indicating potent activity . Furthermore, the cytotoxic effects were often linked to the ability of these compounds to induce apoptosis in cancer cells.

Data Table: Biological Activity Summary

Activity Type Tested Compounds Target Organisms/Cells Key Findings
Antibacterial41 derivativesBacillus subtilis, E. coliModerate activity; selective against Gram-positive bacteria
AntifungalVariousCandida albicansSome compounds showed antifungal properties
AnticancerMultipleMCF-7, A549, HepG2Significant cytotoxicity; lower toxicity to normal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.